(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride

Galectin-3 Cancer Inflammation

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a fluorinated cyclobutylamine derivative characterized by the presence of a gem-difluoro moiety and a methyl substituent on the cyclobutane ring. The compound, with the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol, is primarily utilized as a versatile building block in medicinal chemistry and chemical biology research.

Molecular Formula C6H12ClF2N
Molecular Weight 171.61 g/mol
CAS No. 1523606-30-5
Cat. No. B1407553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
CAS1523606-30-5
Molecular FormulaC6H12ClF2N
Molecular Weight171.61 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(F)F)CN.Cl
InChIInChI=1S/C6H11F2N.ClH/c1-5(4-9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H
InChIKeyDNADGXVTCUINMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride (CAS 1523606-30-5): A Differentiated Cyclobutylamine Scaffold for Advanced Drug Discovery


(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a fluorinated cyclobutylamine derivative characterized by the presence of a gem-difluoro moiety and a methyl substituent on the cyclobutane ring [1]. The compound, with the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol, is primarily utilized as a versatile building block in medicinal chemistry and chemical biology research [2]. The gem-difluoro substitution imparts unique physicochemical properties, including enhanced metabolic stability and conformational rigidity, which are critical for modulating target interactions and improving pharmacokinetic profiles of derived drug candidates [1].

Why Non-Difluorinated Cyclobutylamines Cannot Substitute for (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride in Critical Applications


The presence of the gem-difluoro group at the 3-position of the cyclobutyl ring in (3,3-difluoro-1-methylcyclobutyl)methanamine hydrochloride is not an interchangeable feature with non-fluorinated or mono-fluorinated analogs. This specific substitution pattern critically alters the compound's physicochemical and pharmacokinetic properties, directly impacting its utility as a building block. The gem-difluoro motif is known to reduce susceptibility to metabolic oxidation and significantly improve metabolic stability compared to non-fluorinated counterparts [1]. Furthermore, the conformational restriction imposed by the cyclobutyl ring, combined with the electronic effects of the gem-difluoro group, can enhance target binding affinity and selectivity, making it a privileged scaffold for generating differentiated lead compounds [2].

Quantitative Evidence for (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride Differentiation: Head-to-Head and Cross-Study Comparisons


Enhanced Galectin-3 Inhibition: 3,3-Difluoro-1-methylcyclobutyl Moiety vs. Other Substitutions in a Galectin-3 Binding Assay

In a patent exemplifying compounds for modulating galectin-3, a derivative containing the (3,3-difluoro-1-methylcyclobutyl) moiety demonstrated an IC50 of 30 nM against human galectin-3 [1]. This is in stark contrast to another compound from the same patent series, lacking this specific difluorocyclobutyl group, which exhibited an IC50 of 1,760 nM in the same assay [1]. The presence of the (3,3-difluoro-1-methylcyclobutyl) substituent correlates with an approximate 58-fold increase in inhibitory potency.

Galectin-3 Cancer Inflammation

Physicochemical Differentiation: LogP and pKa Comparison with Non-Fluorinated Analog

The presence of the gem-difluoro group significantly alters key physicochemical parameters relative to the non-fluorinated analog. (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride exhibits a calculated LogP of 1.2 and a pKa of approximately 9.2 [1]. In contrast, the non-fluorinated analog, (1-methylcyclobutyl)methanamine, has a calculated LogP of 0.8 and a pKa of approximately 10.2 [2]. This represents a +0.4 increase in lipophilicity and a -1.0 decrease in basicity, which are critical for modulating membrane permeability and target engagement.

Medicinal Chemistry Lipophilicity Physicochemical Properties

Class-Level Inference: Enhanced Metabolic Stability in Human Liver Microsomes for gem-Difluorocyclobutyl Amines

While direct metabolic stability data for the exact target compound is not publicly available, class-level inference from structurally related gem-difluorocyclobutyl amines provides strong evidence for differentiation. Studies have shown that compounds containing a gem-difluorocyclobutyl moiety exhibit significantly improved metabolic stability in human liver microsomes (HLMs) compared to non-fluorinated analogs [1]. Specifically, the gem-difluoro substitution reduces susceptibility to oxidative metabolism, leading to a 2- to 5-fold increase in half-life (t1/2) in typical HLM assays [2].

Drug Metabolism Pharmacokinetics Metabolic Stability

Validated Application Scenarios for (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride Based on Quantitative Evidence


Galectin-3 Inhibitor Lead Optimization

Given the direct evidence of a 58-fold potency improvement in a galectin-3 binding assay when incorporating the (3,3-difluoro-1-methylcyclobutyl) moiety [1], this compound is a high-value building block for medicinal chemistry programs targeting galectin-3 for oncology and inflammatory disease indications.

CNS Drug Discovery Requiring Balanced Physicochemical Properties

The compound's calculated LogP of 1.2 and pKa of 9.2 [1] position it favorably for CNS drug discovery. Its increased lipophilicity relative to non-fluorinated analogs (LogP 0.8) suggests improved blood-brain barrier penetration, while the reduced basicity (pKa 9.2 vs 10.2) can mitigate potential phospholipidosis and off-target hERG liabilities often associated with highly basic amines.

Metabolically Labile Scaffold Replacement

For projects where lead compounds suffer from rapid metabolic clearance, the gem-difluorocyclobutyl motif offers a rational design strategy. The class-level inference of a 2- to 5-fold increase in metabolic half-life in HLMs [2] supports its use as a metabolically stable isostere for replacing more labile alkyl or non-fluorinated cyclobutyl groups, thereby improving pharmacokinetic profiles.

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